4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
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Overview
Description
3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE is a complex organic compound that features a unique combination of pyrrole, thieno, pyridine, and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of acyl (bromo)acetylenes with pyrrole in the presence of a base such as Cs₂CO₃ in DMSO.
Cyclization: The intermediate product undergoes intramolecular cyclization to form the thieno[2,3-b]pyridine structure.
Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE can undergo several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery.
Imidazole: Known for its therapeutic potential.
Pyridine Derivatives: Used in various chemical and biological applications.
Uniqueness
3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3OS |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C16H13N3OS/c1-10-9-11(2)17-16-13(10)14(19-6-3-4-7-19)15(21-16)12-5-8-20-18-12/h3-9H,1-2H3 |
InChI Key |
REIQPTULNPAMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NOC=C3)N4C=CC=C4)C |
Origin of Product |
United States |
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